(6-溴己氧基)-叔丁基二甲基甲硅烷

描述

Synthesis Analysis

The synthesis of optically active cyclohexenone derivatives, which are closely related to the compound "(6-Bromohexyloxy)-tert-butyldimethylsilane", has been explored in the literature. In one study, the synthesis of optically active 5-(tert-butyldimethylsiloxy)-2-cyclohexenone and its 6-substituted derivatives was achieved starting from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate. Key reactions in this synthesis included a Ti(II)-mediated intramolecular nucleophilic acyl substitution and an FeCl3-mediated ring expansion reaction. The resulting enone reacted with cyanocuprates to afford trans-addition products with excellent diastereoselectivity, and subsequent treatment with DBU or p-TSA led to β-elimination, yielding optically active 5-substituted-2-cyclohexenones .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal and molecular structure of a compound with a tert-butyl group and a dihydrothieno[2,3-c]pyridine skeleton was determined by X-ray crystallographic analysis. This compound crystallized in the monoclinic space group P21/c and featured intramolecular hydrogen bonds that stabilized the structure. The distances and angles of these hydrogen bonds were precisely measured, indicating the importance of such interactions in the stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was further explored through their reactions with organocyanocuprates. The 1,4-addition reaction of the 6-substituted derivatives with organocyanocuprates followed by treatment with DBU or p-TSA resulted in the formation of various optically active cyclohexenone derivatives. These reactions demonstrated moderate to excellent selectivity, which is crucial for the synthesis of chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR. These methods provided detailed information about the functional groups present and the chemical environment of the atoms within the molecules. The thermal properties of these compounds were not explicitly mentioned in the provided data, but such properties are typically investigated to understand the stability and potential applications of the compounds .

科学研究应用

钯催化的反应

- 德米尔坎(2014年)的一项研究探索了在钯催化的分子内-分子间级联交叉偶联中使用[4-(2-溴环己-2-烯-1-氧基)丁-2-炔-1-氧基]叔丁基二甲基甲硅烷等相关化合物的应用。这些反应导致茚满类似物和交叉共轭四烯的形成,证明了此类化合物在复杂有机合成中的效用(Demircan,2014年)。

有机硅化学

- 熊田等人1964年进行的研究讨论了类似于(6-溴己氧基)-叔丁基二甲基甲硅烷的化合物的制备和反应,突出了它们在有机硅化学中的用途。这些化合物可以进行分子内重排并与各种亲核试剂反应,展示了它们在有机合成中的多功能性(熊田、石川、前田和伊仓,1964年)。

荧光探针

- 侯、陈、宋(2014年)开发了一种基于叔丁基二甲基甲硅烷6-乙酰基-2-萘酚的荧光探针。该探针对氟离子表现出高灵敏度和选择性,表明叔丁基二甲基甲硅烷衍生物在传感器技术中的潜力(侯、陈和宋,2014年)。

受保护的氨基醇的合成

- 唐、沃克曼和埃尔曼(2001年)对叔丁基亚磺酰亚胺和酮亚胺的研究,它们在结构上与(6-溴己氧基)-叔丁基二甲基甲硅烷有关,表明它们可用于合成受保护的1,2-氨基醇。这项研究有助于开发有机化学中的新型合成路线(唐、沃克曼和埃尔曼,2001年)。

薄膜技术

- 科施瓦内兹、卡尔森和梅尔德鲁姆(2009年)探索了叔丁醇在制造聚二甲基硅氧烷(PDMS)薄膜中的应用。他们的研究结果表明,类似的化合物,如叔丁基二甲基甲硅烷衍生物,可用于为“芯片实验室”器件制造薄膜(科施瓦内兹、卡尔森和梅尔德鲁姆,2009年)。

甲硅烷基氨基甲酸酯的合成和反应

- 酒井谷和尾船(1990年)对N-叔丁基二甲基甲硅烷基氧羰基,它与(6-溴己氧基)-叔丁基二甲基甲硅烷在结构上相似,进行了研究。他们的工作重点是氨基保护基团的转化,并证明了此类化合物在有机合成中的灵活性(酒井谷和尾船,1990年)。

有机合成中的硅化合物

- 石川等人(2001年)使用叔丁基二甲基甲硅烷基低聚噻吩二甲基甲硅烷单元合成了星形分子,表明了类似于(6-溴己氧基)-叔丁基二甲基甲硅烷的硅基化合物在制造复杂有机结构中的潜力(石川等人,2001年)。

安全和危害

The safety data sheet for “(6-Bromohexyloxy)-tert-butyldimethylsilane” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

属性

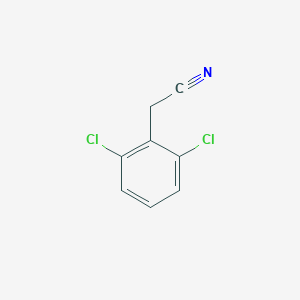

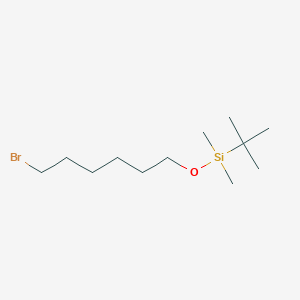

IUPAC Name |

6-bromohexoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKXRKYUUXKNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401339 | |

| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Bromohexyloxy)-tert-butyldimethylsilane | |

CAS RN |

129368-70-3 | |

| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。